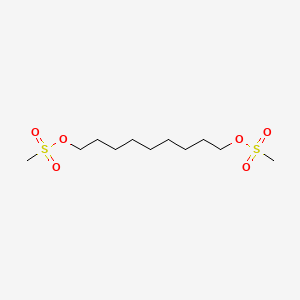1,9-Nonanediol, dimethanesulfonate
CAS No.: 4248-77-5
Cat. No.: VC3894010
Molecular Formula: C11H24O6S2
Molecular Weight: 316.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4248-77-5 |
|---|---|
| Molecular Formula | C11H24O6S2 |
| Molecular Weight | 316.4 g/mol |
| IUPAC Name | 9-methylsulfonyloxynonyl methanesulfonate |
| Standard InChI | InChI=1S/C11H24O6S2/c1-18(12,13)16-10-8-6-4-3-5-7-9-11-17-19(2,14)15/h3-11H2,1-2H3 |
| Standard InChI Key | NIYYZZQGQRDTGO-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)OCCCCCCCCCOS(=O)(=O)C |
| Canonical SMILES | CS(=O)(=O)OCCCCCCCCCOS(=O)(=O)C |
Introduction
Chemical Identification and Structural Properties
Nomenclature and Molecular Identity
1,9-Nonanediol, dimethanesulfonate is systematically named 9-methylsulfonyloxynonyl methanesulfonate under IUPAC conventions . Its structure consists of a nonanediol backbone (HO-(CH₂)₉-OH) where both hydroxyl groups are substituted with methanesulfonate (-OSO₂CH₃) moieties. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 4248-77-5 | |
| Molecular Formula | C₁₁H₂₄O₆S₂ | |
| Molecular Weight | 316.4 g/mol | |
| SMILES Notation | CS(=O)(=O)OCCCCCCCCCOS(=O)(=O)C | |
| InChIKey | NIYYZZQGQRDTGO-UHFFFAOYSA-N |
The compound’s spectroscopic profile, including FTIR absorption bands at 1200–1000 cm⁻¹ (C-O stretching), confirms the presence of alkoxy groups.
Synthesis and Derivative Formation
1,9-Nonanediol, dimethanesulfonate is synthesized via esterification of 1,9-nonanediol with methanesulfonyl chloride under controlled conditions. This reaction replaces both hydroxyl groups with methanesulfonate esters, yielding a symmetrical diester . The process typically requires anhydrous conditions to prevent hydrolysis of the sulfonate groups.
Physicochemical Characteristics
Thermal and Solubility Properties
The compound exhibits a melting point of 56–57°C , indicative of moderate crystalline stability. Its solubility profile remains understudied, but analogous sulfonate esters suggest limited aqueous solubility and higher miscibility in polar organic solvents like dimethyl sulfoxide (DMSO) or acetone .
Spectroscopic and Chromatographic Data
-
Mass Spectrometry (MS): GC-MS analysis reveals dominant fragments at m/z 68, 55, and 79, corresponding to sulfonate-related ions .
-
Nuclear Magnetic Resonance (NMR): ¹³C NMR spectra feature signals for methyl sulfonate groups (~40 ppm) and methylene carbons (~20–30 ppm) .
Toxicological and Biological Activity
Reproductive Toxicity
Animal studies demonstrate significant antifertility effects. Intraperitoneal administration of 100 mg/kg in male rats reduced fertility indices by impairing sperm motility and viability . These effects are attributed to alkylating properties that disrupt spermatogenesis .
Mutagenicity
In vitro assays on rat cells exposed to 250 μmol/L of the compound showed DNA damage, classifying it as a potential mutagen . The mechanism likely involves cross-linking DNA strands via reactive sulfonate intermediates.
Acute Toxicity
While LD₅₀ values are unspecified, acute exposure risks include irritation to mucous membranes and respiratory tissues, consistent with sulfonate esters’ reactivity .
Future Research Directions
Toxicokinetic Studies
Characterizing absorption, distribution, metabolism, and excretion (ADME) profiles in mammalian models is critical for safety assessments .
Structure-Activity Relationships (SAR)
Modifying the alkyl chain length or sulfonate groups could optimize biological activity while mitigating toxicity .
Environmental Impact
Assessing biodegradation pathways and ecotoxicological effects will address regulatory requirements for industrial use .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume